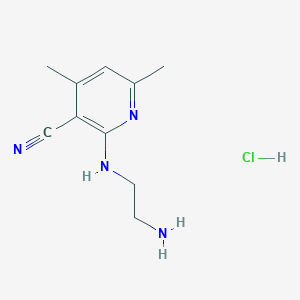

2-(2-Aminoethylamino)-4,6-dimethylnicotinonitrile hydrochloride

Overview

Description

2-(2-Aminoethylamino)-4,6-dimethylnicotinonitrile hydrochloride is a chemical compound. It is also known as 2-(2-Aminoethylamino)ethanol or AEEA . It is a colorless, viscous liquid or solid (below 51°F) with an unpleasant, ammonia-like odor .

Synthesis Analysis

The synthesis of 2-(2-Aminoethylamino)ethanol has been reported in the literature. For instance, a 3-(2-aminoethylamino)propyl-functionalized MCM-41-immobilized copper(II) complex was prepared from commercially available and inexpensive 3-(2-aminoethylamino)propyltrimethoxysilane via immobilization on MCM-41, followed by reacting with copper(II) acetate . Another study reported the synthesis of polyaspartic acid-capped 2-aminoethylamino acid via the ring-opening reaction of cheap poly(succinimide) under mild reaction conditions .Molecular Structure Analysis

The molecular structure of 2-(2-Aminoethylamino)ethanol is available as a 2D Mol file or as a computed 3D SD file . The molecular formula is C4H12N2O and the molecular weight is 104.15 .Chemical Reactions Analysis

2-(2-Aminoethylamino)ethanol has been studied for its superior performance to monoethanolamine for CO2 separation. It has the ability to sorb CO2 by its primary amine and desorb CO2 by its secondary amine .Physical and Chemical Properties Analysis

2-(2-Aminoethylamino)ethanol is a colorless, viscous liquid or solid (below 51°F) with an unpleasant, ammonia-like odor. It has a boiling point of 339°F, a freezing point of 51°F, and a specific gravity of 1.02 .Scientific Research Applications

Corrosion Inhibition

- Application : 2-((2-Aminophenyl)thio)-4,6-dimethylnicotinonitrile, a derivative of 2-(2-Aminoethylamino)-4,6-dimethylnicotinonitrile, has been studied for its effectiveness as a corrosion inhibitor for carbon steel in acidic environments. The adsorption of these inhibitors on steel surfaces follows the Langmuir adsorption isotherm, indicating their potential in protecting metals against corrosion (Fouda, El-Askalany, Melouk, & Elsheikh, 2020).

Fluorescent Labeling

- Application : A related compound, 4-(2-Aminoethylamino)-7H-benz[de]benzimidazo[2,1-a]isoquinoline-7-one, has been utilized as a highly sensitive fluorescent labeling reagent for carnitine. This demonstrates the utility of similar compounds in biochemical labeling applications, where they can be used for sensitive detection and analysis of specific biomolecules (Nakaya et al., 2001).

Alzheimer's Disease Research

- Application : In the field of Alzheimer's disease research, a hydrophobic radiofluorinated derivative of a similar compound has been used in conjunction with positron emission tomography to localize neurofibrillary tangles and beta-amyloid plaques in the brains of living patients. This highlights the potential of derivatives of 2-(2-Aminoethylamino)-4,6-dimethylnicotinonitrile in medical imaging and diagnostic applications (Shoghi-Jadid et al., 2002).

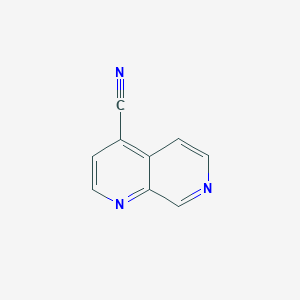

Chemical Synthesis and Heterocyclic Compounds

- Application : Derivatives of 2-(2-Aminoethylamino)-4,6-dimethylnicotinonitrile are used in the synthesis of various heterocyclic compounds. These synthetic processes are significant in the development of new chemicals and materials, showcasing the compound's role as a versatile intermediate in organic synthesis (Shramm & Konshin, 1982).

Antimicrobial Research

- Application : Some derivatives of 2-arylhydrazononitriles, related to 2-(2-Aminoethylamino)-4,6-dimethylnicotinonitrile, have shown promising antimicrobial activities against various organisms. This suggests the potential for these compounds in the development of new antimicrobial agents (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Mechanism of Action

Target of Action

It’s known that similar compounds are often used in polymerization reactions , suggesting that its targets could be related to polymer structures or processes.

Mode of Action

It’s known that similar compounds can interact with their targets to form polymers . This interaction could involve the formation of covalent bonds, leading to changes in the structure and properties of the target molecules.

Biochemical Pathways

Given its potential use in polymerization reactions , it might affect pathways related to polymer synthesis and degradation.

Result of Action

Based on its potential use in polymerization reactions , it might lead to the formation of new polymer structures or alter existing ones.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-Aminoethylamino)-4,6-dimethylnicotinonitrile hydrochloride. Factors such as temperature, pH, and the presence of other chemicals could affect its reactivity and interactions with its targets .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-(2-aminoethylamino)-4,6-dimethylpyridine-3-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4.ClH/c1-7-5-8(2)14-10(9(7)6-12)13-4-3-11;/h5H,3-4,11H2,1-2H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJAZIEGTFWSPBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)NCCN)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

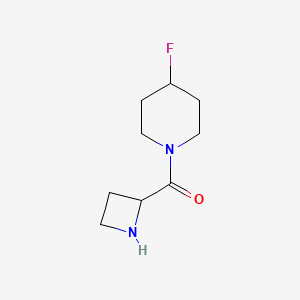

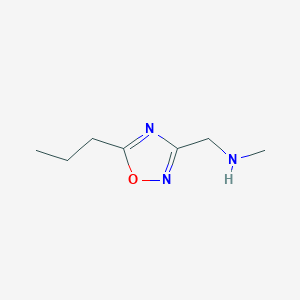

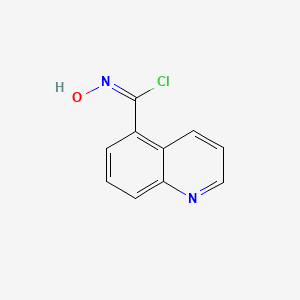

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

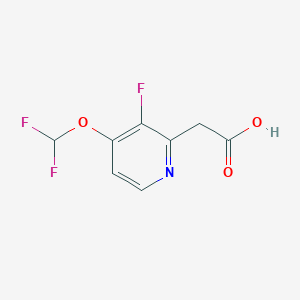

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-Ethyl-1,2,4-oxadiazol-5-YL)methyl]propan-2-amine](/img/structure/B1415764.png)

![N-{[5-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B1415767.png)

![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N'-nitro(methylsulfanyl)methanimidamide](/img/structure/B1415772.png)